Bongkrekic acid-13C28

Clinical Toxicology Forensic Chemistry Bioanalysis

Unlabeled or deuterated bongkrekic acid standards introduce significant quantitative error in LC-MS/MS due to matrix effects, deuterium exchange, or chromatographic shift. This fully 13C28-labeled internal standard is the definitive solution. • Eliminates deuterium-hydrogen exchange and inverse isotope effect; provides a consistent +28 Da mass shift across all 28 carbon positions. • Validated for GB 5009.189 food testing (LOQ 0.40 µg/kg, recoveries 85.7-99.8%) and FDA-compliant clinical toxicology (RSD <9.8% at 2.0-400.0 μg/L). • Supplied as a 5 µg/mL methanol solution, enabling immediate use in isotope-dilution workflows.

Molecular Formula C28H38O7
Molecular Weight 514.39 g/mol
Cat. No. B12372962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBongkrekic acid-13C28
Molecular FormulaC28H38O7
Molecular Weight514.39 g/mol
Structural Identifiers
SMILESCC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O
InChIInChI=1S/C28H38O7/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34)/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+/t21-,25+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1
InChIKeySHCXABJSXUACKU-LGIAGIHQSA-N
Commercial & Availability
Standard Pack Sizes1.2 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13C28-Bongkrekic Acid: Procurement Specifications and Isotopic Profile for Quantitative Mass Spectrometry


(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(hydroxycarbonyl(113C)methyl)-6-(113C)methoxy-2,5,17-tri((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-2,4,8,10,14,18,20-heptaenedioic acid, commonly designated 13C28-Bongkrekic Acid, is a fully carbon-13 labeled derivative of the mitochondrial toxin bongkrekic acid (unlabeled molecular weight 486.61 g/mol) [1]. It incorporates 28 13C atoms, yielding a molecular weight of 514.39 g/mol and a mass shift of +28 Da relative to the unlabeled analyte . This compound is formulated as a 5 µg/mL solution in methanol (purity ≥98%) and is intended exclusively as an internal standard for the quantification of bongkrekic acid via GC- or LC-MS .

Why Unlabeled or Deuterated Bongkrekic Acid Standards Are Inadequate for Trace-Level LC-MS/MS Quantification in Complex Matrices


Generic substitution of this 13C28-labeled internal standard with unlabeled bongkrekic acid or with a deuterium-labeled analog introduces significant analytical error in quantitative LC-MS/MS workflows. Unlabeled standards cannot be distinguished from endogenous or incurred analyte by mass spectrometry, precluding isotope dilution quantitation entirely [1]. Deuterium-labeled standards, while isotopically distinct, are prone to deuterium‑hydrogen exchange, differential chromatographic retention (inverse isotope effect), and ion suppression discrepancies relative to the unlabeled analyte, which compromise accuracy and precision in electrospray ionization [2]. The 13C28-labeled compound, by contrast, exhibits chromatographic behavior virtually identical to the native analyte while providing a consistent +28 Da mass shift across all 28 carbon positions, enabling reliable correction for matrix effects and instrument variability [3].

Quantitative Performance Benchmarks for 13C28-Bongkrekic Acid as an Internal Standard in Validated Bioanalytical and Food Safety Methods


Analytical Recovery and Precision in Human Plasma and Urine Using Isotope Dilution with 13C28-Bongkrekic Acid

In a validated LC-MS/MS method for the determination of bongkrekic acid and iso-bongkrekic acid in human plasma and urine, isotope dilution using 13C28-Bongkrekic Acid as the internal standard yielded intra- and inter-day recoveries ranging from 86.2% to 109.6% across spiked concentrations of 2.0–200.0 μg/L [1]. The relative standard deviation (RSD) for both intra- and inter-day precision remained below 9.8% [1]. In contrast, methods employing external calibration without isotopically matched internal standardization for this toxin class frequently report recoveries below 70% or exceeding 120% due to unmitigated matrix effects [2].

Clinical Toxicology Forensic Chemistry Bioanalysis

Detection Sensitivity Achieved in Wet Rice Noodle Analysis with 13C28-Bongkrekic Acid Internal Standardization

A modified dSPE-UPLC-MS/MS method employing 13C28-Bongkrekic Acid as the internal standard for bongkrekic acid quantification in wet rice noodles achieved a limit of detection (LOD) of 0.20 μg/kg and a limit of quantification (LOQ) of 0.40 μg/kg [1]. Satisfactory recoveries of 85.7–99.8% were obtained with precision (RSD) below 5% [1]. This LOQ is 5‑fold lower than the 2.0 μg/L (approx. 2.0 μg/kg) LOQ reported for an earlier LC-MS/MS method that did not employ a 13C-labeled internal standard specific to bongkrekic acid [2].

Food Safety Mycotoxin Analysis UPLC-MS/MS

Isotopic Purity and Matrix Interference Elimination in Multi‑Mycotoxin Panels

13C28-Bongkrekic Acid is supplied at ≥98% isotopic purity with all 28 carbon atoms uniformly labeled as 13C . This full 13C substitution confers a molecular weight of 514.39 g/mol, providing a consistent +28 Da mass shift across all MS/MS fragments and eliminating isotopic cross‑talk with unlabeled bongkrekic acid (486.61 g/mol) [1]. Vendor technical documentation indicates that this complete 13C labeling enables effective correction for matrix interference and recovery bias in complex food matrices, satisfying the requirements of China's 2017 consolidated mycotoxin national standards (GB series) for multi‑component analysis .

Multi‑Mycotoxin Analysis Food Safety Compliance Stable Isotope Dilution Assay

Regulatory Compliance and Method Validation Support for Bongkrekic Acid Quantification

The use of 13C28-Bongkrekic Acid as an internal standard is explicitly aligned with Chinese national food safety standards (GB 5009.189 series) for the determination of bongkrekic acid in foods such as Tremella fuciformis, fermented corn flour, and wet rice noodles [1]. These standards mandate isotope dilution mass spectrometry with 13C‑labeled internal standards to achieve the required LOQs (typically ≤1.0 μg/kg) and to correct for matrix‑induced ion suppression [1]. In contrast, methods employing unlabeled standards or external calibration are not compliant with these regulatory requirements and cannot be validated for official food control purposes [2].

Regulatory Testing Method Validation Food Safety Standardization

Procurement-Critical Application Scenarios for 13C28-Bongkrekic Acid in Food Safety, Clinical Toxicology, and Metabolic Research


Quantitative Bongkrekic Acid Determination in Food Matrices for Regulatory Compliance

This 13C28-labeled internal standard is specifically required for laboratories performing LC-MS/MS analysis of bongkrekic acid in foods (wet rice noodles, Tremella fuciformis, fermented corn products) under Chinese national food safety standards GB 5009.189 [1]. The standard's full 13C substitution enables accurate correction for severe matrix effects commonly observed in these high‑starch and high‑lipid matrices, achieving LOQs of 0.40 μg/kg and recoveries of 85.7–99.8% [2].

Clinical and Forensic Bioanalysis of Bongkrekic Acid Poisoning

In clinical toxicology laboratories, isotope dilution with 13C28-Bongkrekic Acid is essential for the quantification of bongkrekic acid and iso‑bongkrekic acid in human plasma and urine. Validated methods using this standard achieve intra‑ and inter‑day recoveries of 86.2–109.6% and RSDs below 9.8% across the clinically relevant range of 2.0–400.0 μg/L [3]. This performance meets FDA bioanalytical method validation criteria for accuracy and precision, supporting diagnostic confirmation and forensic investigation of suspected poisoning cases.

Multi‑Mycotoxin Screening and Public Health Emergency Response

The 13C28-Bongkrekic Acid standard is compatible with multi‑analyte LC‑MS/MS panels that simultaneously quantify bongkrekic acid alongside other mycotoxins (e.g., aflatoxins, fumonisins) in a single run . The +28 Da mass shift provided by uniform 13C labeling eliminates isotopic interference with co‑eluting compounds and simplifies method development for high‑throughput food safety surveillance and public health emergency testing.

Tracer Studies of Bongkrekic Acid Biosynthesis and Metabolism

Beyond its role as an internal standard, the fully 13C‑labeled backbone of this compound can be employed in stable‑isotope tracer experiments to investigate the biosynthesis of bongkrekic acid in Burkholderia gladioli or to trace its metabolic fate in mammalian systems [4]. The uniform 13C labeling facilitates detection of intact and fragmented metabolites via high‑resolution mass spectrometry with minimal natural abundance background interference.

Technical Documentation Hub

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